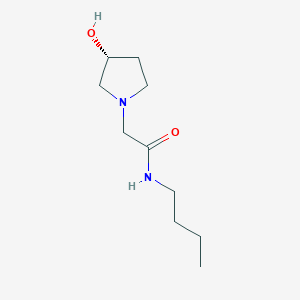
(R)-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group, a hydroxypyrrolidinyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide typically involves the reaction of butylamine with 3-hydroxypyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide can produce an amine .
Scientific Research Applications
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide: Lacks the ®-configuration, which may affect its biological activity.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, leading to different chemical properties.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)butyramide: Contains a butyramide group, which may alter its reactivity and applications.
Uniqueness
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall chemical properties. This configuration may result in distinct biological activities and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-butyl-2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-5-11-10(14)8-12-6-4-9(13)7-12/h9,13H,2-8H2,1H3,(H,11,14)/t9-/m1/s1 |
InChI Key |
GWRVHLXHZCUWIK-SECBINFHSA-N |
Isomeric SMILES |
CCCCNC(=O)CN1CC[C@H](C1)O |
Canonical SMILES |
CCCCNC(=O)CN1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


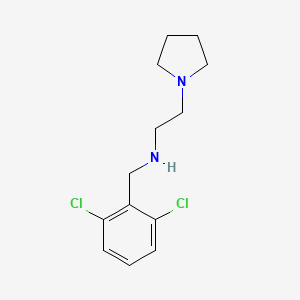
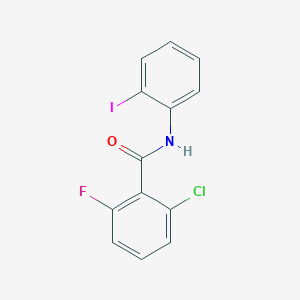
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
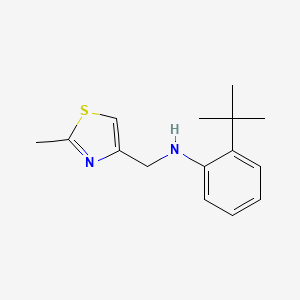
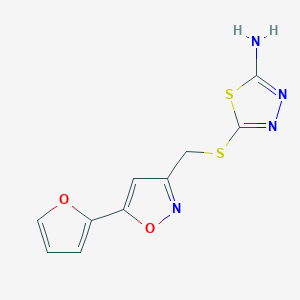


![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)




![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
